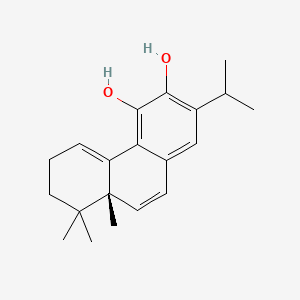

(R)-2-Isopropyl-8,8,8a-trimethyl-6,7,8,8a-tetrahydrophenanthrene-3,4-diol

CAS No.:

Cat. No.: VC16643855

Molecular Formula: C20H26O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H26O2 |

|---|---|

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | (8aR)-8,8,8a-trimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4-diol |

| Standard InChI | InChI=1S/C20H26O2/c1-12(2)14-11-13-8-10-20(5)15(7-6-9-19(20,3)4)16(13)18(22)17(14)21/h7-8,10-12,21-22H,6,9H2,1-5H3/t20-/m0/s1 |

| Standard InChI Key | RGZFDXJHQPJDER-FQEVSTJZSA-N |

| Isomeric SMILES | CC(C)C1=C(C(=C2C3=CCCC([C@]3(C=CC2=C1)C)(C)C)O)O |

| Canonical SMILES | CC(C)C1=C(C(=C2C3=CCCC(C3(C=CC2=C1)C)(C)C)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

The compound has the molecular formula C₂₀H₂₆O₂ and a molecular weight of 298.42 g/mol . Its IUPAC name reflects the stereochemistry at the 8a position, where the (R)-configuration is critical for its biological activity. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2244560-40-3 | |

| Molecular Formula | C₂₀H₂₆O₂ | |

| Molecular Weight | 298.42 g/mol | |

| Storage Conditions | -20°C, protected from light |

The structure comprises a phenanthrene backbone fused with a decalin system, featuring hydroxyl groups at positions 3 and 4, an isopropyl substituent at position 2, and three methyl groups at positions 8, 8, and 8a .

Stereochemical and Conformational Analysis

X-ray crystallography and NMR studies reveal that the (R)-configuration at C8a induces a boat-like conformation in the decalin ring, stabilizing intramolecular hydrogen bonds between the C3 hydroxyl and the C8a methyl group . This conformational rigidity is essential for its role as a diterpene synthon. Comparative analysis with the (S)-enantiomer shows divergent reactivity in Diels-Alder reactions, underscoring the enantiomer’s synthetic utility .

Synthesis and Methodological Innovations

Bioinspired Synthetic Routes

El Had et al. (2018) developed a biomimetic synthesis starting from ferruginol, a common abietane diterpene . The pathway involves:

-

Oxidative dearomatization: Ferruginol is treated with singlet oxygen to form an endoperoxide intermediate.

-

Acid-mediated rearrangement: The endoperoxide undergoes Wagner-Meerwein shifts to generate the tetracyclic core.

-

Stereoselective reduction: NADPH-dependent enzymes introduce the (R)-configuration at C8a, yielding the target compound .

Alternative Synthetic Approaches

Spectroscopic Characterization

NMR Spectral Data

Key NMR signals (CDCl₃, 600 MHz):

-

¹H NMR: δ 6.78 (d, J = 8.4 Hz, H-1), 6.72 (d, J = 8.4 Hz, H-2), 2.91 (m, H-8a), 1.28 (s, 3H, C8-CH₃) .

-

¹³C NMR: δ 153.2 (C-3), 146.7 (C-4), 42.5 (C-8a), 33.8 (C-8) .

The absence of carbonyl signals distinguishes it from its oxidized analog (C₂₀H₂₆O₃, MW 314.4 g/mol) .

Mass Spectrometric Fragmentation

High-resolution ESI-MS shows a molecular ion peak at m/z 299.2112 [M+H]⁺, with fragmentation pathways involving loss of isopropyl (Δm/z 43) and sequential dehydration.

Biological and Pharmacological Relevance

Role in Diterpene Biosynthesis

The compound acts as a scaffold for rearranged abietanes, which exhibit antimicrobial and anti-inflammatory properties . In vitro assays demonstrate its conversion to viridoquinone via cytochrome P450-mediated oxidation, a metabolite with noted activity against Staphylococcus aureus (MIC: 8 μg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume